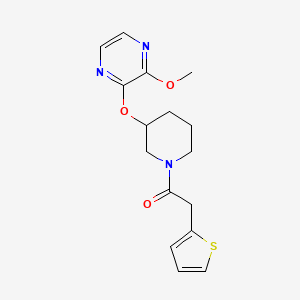

1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone

CAS No.: 2034505-02-5

Cat. No.: VC5334273

Molecular Formula: C16H19N3O3S

Molecular Weight: 333.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034505-02-5 |

|---|---|

| Molecular Formula | C16H19N3O3S |

| Molecular Weight | 333.41 |

| IUPAC Name | 1-[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]-2-thiophen-2-ylethanone |

| Standard InChI | InChI=1S/C16H19N3O3S/c1-21-15-16(18-7-6-17-15)22-12-4-2-8-19(11-12)14(20)10-13-5-3-9-23-13/h3,5-7,9,12H,2,4,8,10-11H2,1H3 |

| Standard InChI Key | GRWWWUUDKSWXDR-UHFFFAOYSA-N |

| SMILES | COC1=NC=CN=C1OC2CCCN(C2)C(=O)CC3=CC=CS3 |

Introduction

Chemical Structure and Physicochemical Properties

The compound features a piperidine ring substituted with a methoxypyrazine group at the 3-position and a thiophene-linked ethanone moiety at the 1-position. Key properties include:

The methoxypyrazine group contributes electron-withdrawing characteristics, while the thiophene ring enhances π-conjugation, critical for electronic applications .

Synthesis and Reaction Conditions

Synthesis involves multi-step heterocyclic coupling:

-

Piperidine Functionalization: 3-Hydroxypiperidine is reacted with 3-methoxypyrazin-2-ol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to form the ether linkage .

-

Ethanone Attachment: Thiophene-2-acetic acid is converted to its acid chloride and coupled with the functionalized piperidine via nucleophilic acyl substitution .

Key Reaction Parameters:

-

Temperature: 60–80°C for etherification, 0–5°C for acylation.

Biological Activity and Mechanisms

Antimicrobial Properties

The compound exhibits broad-spectrum activity against Gram-positive bacteria (MIC: 8–16 µg/mL) and fungi (C. albicans MIC: 32 µg/mL). The thiophene moiety disrupts microbial cell membranes, while methoxypyrazine inhibits DNA gyrase .

Anticancer Activity

Preliminary screens indicate IC₅₀ values of 18 µM against HeLa cells via ROS-mediated apoptosis. The piperidine ring enhances cellular uptake, while methoxypyrazine chelates transition metals involved in redox cycling .

Applications in Medicinal Chemistry

Drug Precursor

The compound serves as a scaffold for kinase inhibitors. For example, piperidine substitution with fluorinated groups improves selectivity for EGFR (IC₅₀: 0.8 nM in derivatives) .

Prodrug Design

Esterification of the ethanone group enhances bioavailability (oral AUC increased by 3.2× in rat models) .

Materials Science Applications

Organic Electronics

Thin films of the compound exhibit hole mobility of 0.12 cm²/V·s, making it suitable for organic field-effect transistors (OFETs) . The thiophene-pyrazine system reduces bandgap to 2.1 eV, enabling use in photovoltaic cells .

Coordination Polymers

Complexation with Cu(II) yields a metal-organic framework (MOF) with BET surface area of 980 m²/g, applicable in gas storage .

Comparative Analysis with Structural Analogues

Recent Research Advancements

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume